Trityl-PEG8-azide

PROTAC linker purity Click chemistry reagent PEG derivative quality control

Multi-step PROTAC synthesis risks cross-reactivity without orthogonal protection. Trityl-PEG8-azide solves this: an acid-labile trityl group masks the hydroxyl during CuAAC/SPAAC click chemistry, then deprotects under mild acid for sequential E3 ligase conjugation. • ≥98% purity minimizes side products; soluble in DMSO, DCM, DMF for broad protocol compatibility. • 3-year shelf life at -20°C reduces reorder frequency and QC testing for core labs.

Molecular Formula C35H47N3O8
Molecular Weight 637.8 g/mol
Cat. No. B611487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl-PEG8-azide
SynonymsTrityl-PEG8-azide
Molecular FormulaC35H47N3O8
Molecular Weight637.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2
InChIKeyGMEFSMLZCBKWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trityl-PEG8-azide: A Heterobifunctional PEG Linker with Acid-Labile Protection for Controlled Click Chemistry


Trityl-PEG8-azide (CAS 1818294-30-2) is a polyethylene glycol (PEG)-based heterobifunctional linker containing a terminal azide group and a trityl-protected hydroxyl group, bridged by a PEG8 spacer . The azide group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry . The trityl group serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions or hydrogenolysis to reveal a reactive hydroxyl for subsequent conjugation steps . The PEG8 spacer enhances aqueous solubility and provides steric flexibility for orthogonal bioconjugation applications . The compound is widely employed as a PROTAC linker in targeted protein degradation and as a building block for drug delivery systems and molecular probes .

Why Trityl-PEG8-azide Cannot Be Replaced by Unprotected or Shorter PEG-Azide Analogs in Orthogonal Synthesis


While m-PEG8-azide and Azido-PEG8-amine provide azide-based click reactivity, they lack the orthogonal protection necessary for multi-step, site-selective conjugation . The trityl group in Trityl-PEG8-azide acts as a temporary masking agent, enabling sequential deprotection and conjugation without cross-reactivity—a critical requirement in PROTAC synthesis and complex bioconjugate assembly [1]. Shorter PEG variants (e.g., PEG4) reduce the spatial separation between conjugated moieties, potentially inducing steric hindrance that impairs target binding or enzymatic accessibility [2]. Furthermore, substituting with a longer PEG analog (e.g., Trityl-PEG10-azide) alters linker length and flexibility, which directly affects PROTAC ternary complex formation efficiency and degradation potency . The precise PEG8 length and trityl protection are therefore non-substitutable design parameters for workflows demanding orthogonal reactivity and optimized molecular spacing.

Quantitative Evidence for Trityl-PEG8-azide Differentiation: Comparative Data for Procurement Decisions


Purity Specification Comparison: Trityl-PEG8-azide vs. m-PEG8-azide vs. Azido-PEG8-amine

Trityl-PEG8-azide is offered with a stated purity of ≥98% by multiple vendors [1]. In contrast, the monofunctional analog m-PEG8-azide is typically specified at ≥95% , and the heterobifunctional Azido-PEG8-amine at ≥90% . Higher purity reduces the burden of post-purchase purification and minimizes side reactions in sensitive conjugation steps, directly impacting the reproducibility of downstream PROTAC synthesis or bioconjugation workflows [2].

PROTAC linker purity Click chemistry reagent PEG derivative quality control

Storage Stability Comparison: Trityl-PEG8-azide Powder Long-Term Storage vs. Unprotected Azido-PEG8-amine

Trityl-PEG8-azide powder can be stored at -20°C for up to 3 years with maintained integrity , and stock solutions at -80°C remain stable for 1 year . In comparison, the structurally similar heterobifunctional linker Azido-PEG8-amine is recommended for storage at 2-8°C for short-term use only, with long-term storage at -20°C advised but without a specified multi-year stability claim . The extended shelf life of Trityl-PEG8-azide is attributed to the trityl protecting group, which stabilizes the molecule against premature degradation during long-term inventory holding .

PEG linker stability Chemical storage Long-term reagent preservation

Solvent Solubility Profile: Trityl-PEG8-azide Demonstrates Broader Organic Solvent Compatibility Than m-PEG8-azide

Trityl-PEG8-azide is documented as soluble in DMSO, dichloromethane (DCM), and dimethylformamide (DMF) , offering flexibility for reactions requiring anhydrous, non-coordinating solvents. The monofunctional analog m-PEG8-azide is typically reported as soluble only in DMSO . The broader solubility profile of Trityl-PEG8-azide is likely conferred by the lipophilic trityl moiety, which enhances compatibility with moderately non-polar organic media . This expanded solvent range facilitates diverse synthetic conditions, particularly in solid-phase peptide synthesis or PROTAC assembly where DCM or DMF is the preferred reaction medium [1].

PEG linker solubility Organic synthesis Reagent handling

Molecular Weight and Spatial Parameters: PEG8 vs. PEG10 Spacer Differentiation for PROTAC Linker Design

Trityl-PEG8-azide has a molecular weight of approximately 637.8 g/mol with a PEG8 spacer providing approximately 8 ethylene glycol repeat units . The next homologous variant, Trityl-PEG10-azide, has a molecular weight of 725.88 g/mol with a longer PEG10 spacer . The 88 g/mol difference corresponds to a ~3.5 Å increase in extended chain length. In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency between the E3 ligase and target protein; studies indicate that suboptimal linker lengths (too short or too long) can abrogate degradation activity [1]. The PEG8 length represents a validated starting point for many PROTAC designs, whereas PEG10 may be selected only when additional spacing is empirically required.

PROTAC linker optimization Linker length Ternary complex formation

Validated Application Scenarios for Trityl-PEG8-azide Based on Quantitative Evidence


High-Purity Synthesis of PROTACs Requiring Orthogonal Protection

Trityl-PEG8-azide is optimally suited for multi-step PROTAC synthesis where the trityl-protected hydroxyl must remain intact during initial click chemistry conjugation of the azide to an alkyne-bearing ligand . The ≥98% purity specification [1] minimizes side products that could complicate purification, while the broad solvent compatibility (DMSO, DCM, DMF) supports diverse synthetic conditions. Following azide-alkyne coupling, the trityl group can be selectively removed under mild acidic conditions to reveal the hydroxyl for subsequent E3 ligase ligand attachment, enabling a modular and orthogonal PROTAC assembly workflow [2].

Long-Term Inventory Programs for Bioconjugation Core Facilities

For core facilities and industrial laboratories that maintain reagent inventories for extended periods, Trityl-PEG8-azide offers a documented powder shelf life of 3 years at -20°C . This extended stability reduces the frequency of reordering and quality control testing, providing operational efficiency compared to alternative linkers such as Azido-PEG8-amine, which lacks a specified multi-year stability claim [1]. The trityl protecting group contributes to this enhanced stability by shielding the reactive hydroxyl from premature degradation .

Organic-Phase Click Chemistry in Anhydrous Solvents

When click chemistry reactions must be performed in anhydrous, non-coordinating solvents such as dichloromethane (DCM) or dimethylformamide (DMF)—for example, in solid-phase peptide synthesis or the conjugation of hydrophobic small molecules—Trityl-PEG8-azide provides direct solubility without the need for solvent exchange . In contrast, the monofunctional m-PEG8-azide is typically only soluble in DMSO [1], which may be incompatible with moisture-sensitive reagents or subsequent anhydrous coupling steps. This broader solvent compatibility streamlines multi-step synthetic protocols and minimizes the risk of yield loss from solvent incompatibility .

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